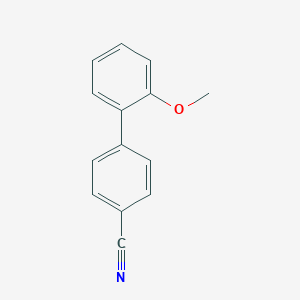

4-(2-Methoxyphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZWGNNLIGALAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS Number: 113547-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid yet tunable framework allows for the precise spatial orientation of functional groups, making it a cornerstone in the design of molecules with specific biological activities or material properties. The compound 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known by its IUPAC name 4-(2-methoxyphenyl)benzonitrile, represents a key intermediate and building block in the synthesis of a variety of complex organic molecules. Its strategic placement of a methoxy group and a nitrile function on the biphenyl core offers multiple avenues for further chemical modification, rendering it a valuable tool for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

| Property | Value |

| CAS Number | 113547-30-1 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-95 °C[1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the benzonitrile ring will likely appear as two doublets in the downfield region. The protons on the methoxyphenyl ring will exhibit a more complex splitting pattern due to the influence of the methoxy group. A characteristic singlet for the methoxy protons (OCH₃) would be observed, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The nitrile carbon (C≡N) will appear in the downfield region (around 118-120 ppm). The carbon attached to the methoxy group will be shifted downfield, and the methoxy carbon itself will give a signal around 55-60 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. The spectrum will also show characteristic peaks for C-H stretching of the aromatic rings and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209.24).

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile: The Suzuki-Miyaura Coupling

The most efficient and widely used method for the synthesis of unsymmetrical biaryls like 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.

The synthesis involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, the reaction proceeds by coupling 4-bromobenzonitrile with (2-methoxyphenyl)boronic acid.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.

Materials:

-

4-Bromobenzonitrile

-

(2-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile as a solid.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a common feature in many biologically active compounds and functional materials.[2] 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications or desirable material properties.

-

Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. The methoxy group can be demethylated to a phenol, providing a handle for further functionalization or acting as a hydrogen bond donor. These transformations allow for the exploration of the chemical space around the biphenyl core to optimize interactions with biological targets. Biphenyl-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory agents, antivirals, and anticancer agents.[3][4]

-

Materials Science: The rigid biphenyl structure, combined with the polar nitrile group, makes this class of compounds interesting for applications in liquid crystals and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the biphenyl rings allows for the design of materials with specific optical and electronic characteristics.

Safety and Handling

As with all chemicals, 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achieved through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the biphenyl scaffold provides a platform for the development of novel compounds with tailored biological activities or material properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage the unique attributes of the biphenyl core in their scientific endeavors.

References

- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(38), 7676-7680.

- Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(2), M1382.

-

PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. John Wiley & Sons, Inc. Retrieved from [Link]

- Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.

- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.

- Cheng, X., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4976-4983.

-

protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

-

PubMed. (2015, June 25). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. National Library of Medicine. Retrieved from [Link]

- Rozzo, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5645.

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)benzonitrile

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(2-Methoxyphenyl)benzonitrile, also identified in chemical literature as 2'-methoxy-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group in the ortho position of one phenyl ring and a nitrile group in the para position of the other, presents a unique scaffold for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth spectroscopic analysis, and a review of its current and potential applications.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery, known for their ability to mimic peptide bonds and interact with biological targets. The introduction of a methoxy group at the 2'-position of the biphenyl ring system in this compound introduces a conformational twist, influencing the molecule's three-dimensional shape and its potential interactions with protein binding sites. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functionalities, making this compound a valuable intermediate in organic synthesis. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Core Compound Identification

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, 2'-Methoxy-4-cyanobiphenyl |

| CAS Number | 113547-30-1 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Chemical Structure |

Physical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (predicted). | N/A |

| Storage | Sealed in a dry environment at 2-8°C. | [2] |

Synthesis and Elucidation

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[3]. The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base[3]. For the synthesis of this compound, the logical disconnection points to (2-methoxyphenyl)boronic acid and 4-bromobenzonitrile as the starting materials.

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biaryl compounds[4][5]. Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

-

(2-Methoxyphenyl)boronic acid

-

4-Bromobenzonitrile

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

-

Solvent system (e.g., Toluene, or a mixture of 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (2-methoxyphenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent system to the flask. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with the isomeric 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile.

¹H NMR (Predicted):

-

Aromatic Protons: A complex multiplet pattern is expected in the range of δ 7.0-7.8 ppm, corresponding to the eight aromatic protons. The protons on the benzonitrile ring will likely appear as two doublets, while the protons on the methoxyphenyl ring will show more complex splitting patterns due to the methoxy group.

-

Methoxy Protons: A sharp singlet is anticipated around δ 3.8-3.9 ppm, corresponding to the three protons of the methoxy group.

¹³C NMR (Predicted):

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitrile group will be significantly deshielded. The carbon attached to the methoxy group will also be deshielded.

-

Nitrile Carbon: The carbon of the nitrile group is expected to appear as a singlet around δ 118-120 ppm.

-

Methoxy Carbon: The carbon of the methoxy group should appear as a singlet around δ 55-56 ppm.

For comparison, the reported ¹³C NMR data for the isomeric 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile shows signals at δ 160.3, 145.3, 132.7, 131.6, 128.5, 127.2, 119.2, 114.6, 110.2, and 55.5 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2230 |

| C-O-C (Aryl Ether) | ~1250 (asymmetric stretch), ~1040 (symmetric stretch) |

| C=C (Aromatic) | ~1600, ~1500, ~1450 |

| C-H (Aromatic) | ~3030-3100 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 209.0841 (calculated for C₁₄H₁₁NO)

-

Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group (·OCH₃) or the nitrile group (·CN), leading to characteristic fragment ions.

Applications and Biological Relevance

The biphenyl scaffold is a common feature in many biologically active compounds[2]. The unique substitution pattern of this compound makes it an attractive candidate for investigation in various therapeutic areas.

-

Drug Discovery: The nitrile group can serve as a bioisostere for other functional groups and can participate in key interactions with biological targets. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile.

-

Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs)[2]. The specific electronic properties conferred by the methoxy and nitrile groups could make this compound a candidate for novel electronic materials.

While specific biological activities for this compound have not been detailed in the available literature, related methoxy- and cyano-substituted biphenyls have shown a range of biological activities, including anticancer and anti-inflammatory properties[2].

Safety and Handling

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic route via the Suzuki-Miyaura coupling, and an analysis of its expected spectroscopic characteristics. While further experimental validation of some of the physical and biological properties is required, this document serves as a foundational resource for researchers and scientists interested in exploring the potential of this intriguing biphenyl derivative.

References

- Ersanli, C. C., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Molecular Crystals and Liquid Crystals, 667(1), 88-111.

- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.

-

PubChem. ([1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-). Retrieved from [Link]

- MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(3), M1437.

- MDPI. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2023(2), M1638.

-

NIST. (1,1'-Biphenyl, 4-methoxy-). Retrieved from [Link]

-

PubChem. ((1,1'-Biphenyl)-4-carbonitrile). Retrieved from [Link]

-

ResearchGate. (Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...). Retrieved from [Link]

-

PMC. (Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile). Retrieved from [Link]

-

PMC. (2-Methoxy-4,6-diphenylnicotinonitrile). Retrieved from [Link]

-

The Royal Society of Chemistry. (Supporting Information for a Decarboxylative Cross-Coupling of Cinnamic Acids with Aryl Iodides). Retrieved from [Link]

- Google Patents. (Method for preparing 4 -methoxy - benzonitrile through 'one pot metho).

-

ResearchGate. (Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers). Retrieved from [Link]

-

Arkivoc. (Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex). Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin). Retrieved from [Link]

Sources

4-(2-Methoxyphenyl)benzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure and Application of 4-(2-Methoxyphenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a biaryl nitrile of significant interest in medicinal chemistry. While not a widely commercialized compound, its structural motif is a key building block in the development of targeted therapeutics, particularly kinase inhibitors. This document details its molecular structure, physicochemical properties, a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a full spectroscopic characterization workflow. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a molecular scaffold for ATP-competitive inhibitors. The methodologies are presented with a focus on causality and self-validation, reflecting field-proven insights for chemical research and development.

Introduction and Molecular Overview

This compound belongs to the biaryl class of organic compounds, characterized by two directly connected aromatic rings. The presence of a nitrile (-C≡N) group on one ring and a methoxy (-OCH₃) group on the other imparts specific electronic and steric properties that are highly valuable in synthetic and medicinal chemistry. The nitrile group is a versatile synthetic handle and a potent hydrogen bond acceptor, a feature frequently exploited in rational drug design to achieve target affinity and selectivity.[1] The 2-methoxyphenyl moiety introduces a specific conformational bias due to the steric influence of the ortho-methoxy group, which can be critical for optimizing binding interactions within a protein's active site. This guide serves to consolidate the essential knowledge required for the synthesis, characterization, and strategic application of this scaffold.

Physicochemical and Structural Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₁NO | Calculated |

| Molecular Weight | 209.25 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)C#N | Structure-based |

| Calculated LogP | 3.8 - 4.2 | Predictive Algorithms |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for biaryls |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and reliable method for constructing the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[2]

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura reaction is the gold standard for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3] The reaction is highly robust, and the mechanism, involving oxidative addition, transmetalation, and reductive elimination at a palladium center, is well-understood, allowing for predictable outcomes and straightforward optimization. Using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for this type of transformation.

Trustworthiness: The protocol is self-validating. Reaction completion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The product's identity is then unequivocally confirmed by the suite of analytical techniques described in Section 4, ensuring that the target molecule has been synthesized with high fidelity.

Experimental Protocol

This protocol describes the synthesis starting from 2-bromoanisole and 4-cyanophenylboronic acid.

Materials:

-

2-Bromoanisole (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

Step-by-Step Procedure:

-

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromoanisole (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).

-

Reagent Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (e.g., 20 mL Toluene, 5 mL Ethanol, 5 mL Water).

-

Inerting: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting 2-bromoanisole spot is consumed (typically 4-6 hours).

-

Work-up (Extraction): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to yield pure this compound.

Synthesis and Purification Workflow Diagram```dot

Caption: Logical workflow for the structural confirmation of this compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

Expertise & Experience: The biaryl scaffold is a privileged structure in modern drug discovery, forming the core of numerous approved drugs and clinical candidates. [4]Its rigidity helps to pre-organize functional groups for optimal binding, while allowing for tailored substitutions to explore structure-activity relationships (SAR).

Trustworthiness: The utility of the nitrile group in kinase inhibitors is well-documented. It frequently serves as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site. [1]This interaction is a cornerstone of ATP-competitive kinase inhibition, a validated and highly successful strategy in oncology and immunology.

The this compound structure is an archetypal scaffold for Type I kinase inhibitors. These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

-

The Benzonitrile Ring: The nitrile nitrogen acts as a key hydrogen bond acceptor, interacting with an amide backbone NH group in the hinge region of the kinase. This anchors the inhibitor in the active site.

-

The Biaryl Linkage: Provides a rigid spacer to position the second aromatic ring into a deeper hydrophobic pocket within the enzyme.

-

The 2-Methoxyphenyl Ring: This "solvent-front" interacting moiety can be modified to enhance potency and selectivity. The ortho-methoxy group can influence the dihedral angle between the two rings, locking the molecule into a specific conformation that may be more favorable for binding to a particular kinase over others.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Caption: Schematic of an ATP-competitive kinase inhibitor with a biaryl nitrile scaffold.

Conclusion

This compound stands as a prototypical example of a molecular scaffold whose value is realized through its application in targeted synthesis. While not an end-product itself, it embodies key structural features—a rigid biaryl core, a hydrogen-bonding nitrile, and a sterically-influential methoxy group—that are essential for the design of potent and selective kinase inhibitors. The reliable Suzuki-Miyaura synthesis and clear spectroscopic signatures make it an accessible and versatile platform for researchers in drug discovery and medicinal chemistry, enabling the systematic exploration of chemical space to develop next-generation therapeutics.

References

-

PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. CN101092377A.

-

PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information. [Link]

-

ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. FTIR spectra shown of NBR gloves particles analyzed. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

ResearchGate. Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

- Google Patents. A kind of preparation method of Apremilast. CN105330586B.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Chemsrc. 4-Methoxybenzonitrile. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of 2H-o[5][6]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors. [Link]

-

SpectraBase. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. [Link]

-

NIST. Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. Process for the preparation of hydroxybenzonitriles. US3585233A.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Connected Papers. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

PubMed. Identification of a new biaryl scaffold generating potent renin inhibitors. [Link]

-

Wikipedia. 25CN-NBOH. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

SynZeal. 4-Formyl-2-methoxybenzonitrile. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]

-

ATB Molbio. 4-Methoxybenzonitrile. [Link]

-

Redalyc. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. [Link]

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

RSC Publishing. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Identification of a new biaryl scaffold generating potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into its nomenclature, synthesis, detailed characterization, and potential applications, offering field-proven insights and robust experimental protocols.

Introduction and Nomenclature

The biphenyl scaffold is a privileged structure in drug discovery, known for its ability to modulate protein-protein interactions and serve as a core component in a multitude of therapeutic agents, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[1] The introduction of a carbonitrile group and a methoxy substituent to the biphenyl core, as in 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, can significantly influence its physicochemical properties, metabolic stability, and biological activity.

IUPAC Name: 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

The nomenclature of this compound follows the IUPAC rules for substituted biphenyls. The two phenyl rings are joined by a single bond, forming the parent structure [1,1'-biphenyl]. One ring is numbered 1 through 6, and the other is numbered 1' through 6', starting from the point of attachment. The principal functional group, the nitrile (-C≡N), is located at position 4 of the first ring, leading to the suffix "-4-carbonitrile". The methoxy group (-OCH₃) is at position 2' of the second ring.

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

The construction of the biaryl bond is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile points to a Suzuki-Miyaura coupling between an aryl halide (or triflate) and an arylboronic acid. Two primary routes are feasible:

-

Route A: Coupling of 4-cyanophenylboronic acid with 2-bromoanisole.

-

Route B: Coupling of (2-methoxyphenyl)boronic acid with 4-bromobenzonitrile.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the protocol based on Route B, which is a commonly employed strategy.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

(2-Methoxyphenyl)boronic acid

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (2-methoxyphenyl)boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add toluene (e.g., 30 mL), ethanol (e.g., 10 mL), and a 2 M aqueous solution of potassium carbonate (2.5 equivalents).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Physicochemical and Spectroscopic Characterization

The following data have been reported for 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile:[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| Appearance | White solid |

| Melting Point | 73-74 °C |

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): [3]

-

δ 7.68 (d, J = 8.55 Hz, 2H, Ar-H)

-

δ 7.64 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ 7.40-7.37 (m, 1H, Ar-H)

-

δ 7.31-7.29 (m, 1H, Ar-H)

-

δ 7.07-7.04 (m, 1H, Ar-H)

-

δ 7.01 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 3.82 (s, 3H, OMe)

¹³C NMR (125 MHz, CDCl₃): [3]

-

δ 156.29, 143.36, 131.72, 130.58, 130.19, 129.89, 128.60, 121.02, 119.13, 111.32, 110.39, 55.50

Infrared (IR) Spectroscopy (KBr, cm⁻¹): [3]

-

3070, 3003, 2941 (Ar-H and C-H stretch)

-

2226 (C≡N stretch)

-

1606, 1582, 1510, 1485, 1463, 1436 (C=C aromatic stretch)

-

1263, 1245 (C-O stretch)

-

1026 (C-O-C stretch)

High-Resolution Mass Spectrometry (HRMS): [3]

-

Calculated for C₁₄H₁₁NO [M+H]⁺: 210.0919, Found: 210.0913.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in drug development.

-

Biphenyl Core: As a privileged scaffold, the biphenyl unit is found in numerous approved drugs. It provides a rigid framework that can be functionalized to achieve specific binding interactions with biological targets.[4]

-

Nitrile Group: The nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups. It is also a key precursor for the synthesis of other functionalities, such as tetrazoles, which are important in many pharmaceuticals.

-

Methoxy Group: The methoxy group can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Its position on the biphenyl ring is crucial for determining the overall conformation and biological activity.

Given these features, 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. Further screening and derivatization of this scaffold could lead to the discovery of new drug candidates.

Conclusion

This technical guide has provided a detailed overview of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, including its IUPAC nomenclature, a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and comprehensive characterization data. While specific applications of this particular molecule are yet to be fully explored, its structural components suggest significant potential as a scaffold in medicinal chemistry and materials science. This guide serves as a valuable resource for researchers and professionals working in these fields, providing a solid foundation for further investigation and application of this interesting biphenyl derivative.

References

-

Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao. Retrieved from [Link]

-

MDPI. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxybiphenyl-2-carbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. Retrieved from [Link]

-

ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Important drugs with biphenyl substituents and synthetic strategies a,. Retrieved from [Link]

-

Chemspace. (n.d.). 4'-[(2-cyanophenyl)methoxy]-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-(2-Methoxyphenyl)benzonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. 4-(2-Methoxyphenyl)benzonitrile, a biaryl nitrile, represents a scaffold of significant interest due to its potential applications stemming from the unique electronic interplay between the methoxy, phenyl, and nitrile functional groups. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application.

Given the absence of comprehensive, publicly available experimental spectra for this specific molecule, this guide will employ a combination of established theoretical prediction methodologies and expert analysis of spectral data from analogous compounds. This approach not only furnishes a robust predicted spectroscopic profile but also serves to illustrate the powerful predictive tools at the disposal of the modern chemist. The methodologies and interpretations presented herein are designed to be self-validating, providing a logical framework for the spectroscopic analysis of this and similar biaryl compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para position, while the other possesses a methoxy group at the ortho position. This arrangement leads to a non-symmetrical molecule with distinct electronic environments for each aromatic proton and carbon atom.

Caption: Molecular Structure of this compound.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H and ¹³C NMR Spectroscopy: A Predicted Profile

In the absence of experimental spectra, ¹H and ¹³C NMR data were predicted using advanced computational algorithms, such as those implemented in ChemDraw's ChemNMR module.[1][2] These tools utilize extensive databases of known chemical shifts and apply sophisticated additive models to predict the spectra of novel compounds with a high degree of accuracy for common organic structures.[3]

Experimental Protocol: NMR Prediction

-

Structure Drawing: The 2D structure of this compound is accurately drawn using chemical drawing software (e.g., ChemDraw).

-

Prediction Setup: The software's NMR prediction module (e.g., ChemNMR) is initiated. The prediction parameters, such as the solvent (CDCl₃ is a common choice) and the spectrometer frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR), are set.[4]

-

Spectrum Generation: The prediction algorithm is run to generate the ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J) for ¹H NMR.

-

Data Analysis: The predicted data is tabulated and analyzed to assign each signal to the corresponding nucleus in the molecule.

Caption: Workflow for Predicting NMR Spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the coupling of the non-equivalent protons on both phenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~ 7.70 | d | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing nitrile group, leading to a downfield shift. |

| ~ 7.60 | d | 2H | H-3', H-5' | These protons are meta to the nitrile group and experience less deshielding. |

| ~ 7.40 | t | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent phenyl ring. |

| ~ 7.30 | d | 1H | H-6 | Proximity to the electronegative oxygen of the methoxy group causes a downfield shift. |

| ~ 7.05 | t | 1H | H-5 | Standard aromatic proton signal. |

| ~ 6.95 | d | 1H | H-3 | Shielded by the electron-donating effect of the methoxy group. |

| ~ 3.85 | s | 3H | -OCH₃ | Protons of the methoxy group, typically appear as a singlet in this region. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom due to the molecule's asymmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 160 | C-2 | Carbon directly attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |

| ~ 145 | C-4' | Quaternary carbon attached to the electron-withdrawing nitrile group. |

| ~ 132 | C-2', C-6' | Carbons ortho to the nitrile group are deshielded. |

| ~ 130 | C-4 | Aromatic carbon in a standard environment. |

| ~ 128 | C-3', C-5' | Carbons meta to the nitrile group. |

| ~ 125 | C-6 | Aromatic carbon. |

| ~ 121 | C-5 | Aromatic carbon. |

| ~ 118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 112 | C-1' | Quaternary carbon of the benzonitrile ring. |

| ~ 110 | C-3 | Carbon shielded by the electron-donating methoxy group. |

| ~ 105 | C-1 | Quaternary carbon of the methoxyphenyl ring. |

| ~ 56 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy: Expected Vibrational Modes

While a predicted IR spectrum can be computationally generated, a qualitative analysis based on the functional groups present provides significant insight. The IR spectrum is a valuable tool for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Caption: Workflow for FT-IR Analysis.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3100-3000 | C-H stretch | Aromatic | Confirms the presence of the phenyl rings. |

| ~ 2950-2850 | C-H stretch | -OCH₃ | Indicates the presence of the methoxy group. |

| ~ 2230-2220 | C≡N stretch | Nitrile | A sharp and strong absorption in this region is a key indicator of the nitrile functionality.[5] |

| ~ 1600-1450 | C=C stretch | Aromatic | Multiple bands in this region are characteristic of the aromatic rings. |

| ~ 1250-1200 | C-O stretch | Aryl ether | A strong band indicating the C-O bond of the methoxy group attached to the phenyl ring. |

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: Workflow for EI-MS Analysis.

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol .

| m/z | Proposed Fragment | Significance |

| 209 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 181 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for methoxy-substituted aromatics. |

| 166 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after the initial loss of a methyl radical. |

| 102 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established computational methods and expert analysis, offer a robust framework for the identification and characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers in synthetic chemistry, drug development, and materials science. It is anticipated that this guide will facilitate the unambiguous structural verification of this compound and accelerate its exploration in various scientific endeavors. The protocols and workflows described herein represent standard, self-validating practices in modern chemical analysis.

References

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-Methoxybenzonitrile. The University of Queensland. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxybiphenyl-2-carbonitrile. Wiley-VCH. Retrieved from [Link]

-

ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). YouTube. Retrieved from [Link]

-

How to Predict NMR in ChemDraw. (2023, September 10). YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]

-

Revvity Signals. (2025). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Retrieved from [Link]

-

Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw?. r/chemistry. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[2-(4-Methoxyphenyl)ethyl]benzonitrile. Wiley-VCH. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(2-Methoxyphenyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(2-Methoxyphenyl)benzonitrile, a biaryl compound of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep dive into the causality behind experimental design, spectral interpretation, and the application of advanced NMR techniques. We will cover theoretical chemical shift prediction based on molecular structure, detailed protocols for sample preparation and data acquisition, and a thorough guide to spectral assignment using broadband, DEPT-90, and DEPT-135 experiments. The objective is to provide a self-validating system of analysis that ensures scientific integrity and produces authoritative, reproducible results.

Introduction: The Role of ¹³C NMR in Modern Chemical R&D

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers an unparalleled, high-resolution view into the carbon framework of a molecule. Unlike ¹H NMR, where signal overlap can often complicate analysis, ¹³C NMR provides a wider spectral dispersion and, typically, a single peak for each chemically non-equivalent carbon atom.[1] This characteristic is invaluable for confirming molecular structure, identifying impurities, and ensuring batch-to-batch consistency—critical parameters in a regulated drug development environment.

The subject of this guide, this compound, presents an interesting case for ¹³C NMR analysis. Its structure, featuring two distinct aromatic rings linked by a single bond and decorated with functionally critical methoxy (-OCH₃) and nitrile (-C≡N) groups, requires a systematic approach for complete spectral assignment. The lack of high-order symmetry means that all 14 carbon atoms of the core structure, plus the methoxy carbon, are chemically distinct, leading to a total of 15 expected signals in the ¹³C NMR spectrum.[2]

This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical underpinnings and the practical, field-proven protocols necessary for a successful investigation.

Theoretical Spectral Prediction and Structural Considerations

Before any experimental work commences, a theoretical analysis of the molecule's structure provides a predictive roadmap for spectral interpretation.

Molecular Structure and Carbon Numbering

The first step is to identify all unique carbon atoms. Due to the ortho-methoxy substituent, free rotation around the biphenyl C-C bond is hindered, and the molecule lacks a plane of symmetry that would render carbons on opposing rings equivalent. Therefore, we anticipate signals for all 14 core carbons and the single methoxy carbon. For clarity, we will use the following numbering scheme for our analysis:

Figure 1: Structure and numbering of this compound.

Predicted Chemical Shifts (δ, ppm)

The chemical shift of a given carbon is highly dependent on its local electronic environment. We can predict the approximate regions for our 15 signals based on established ranges for different carbon types.[3][4]

-

sp³ Carbons: The methoxy carbon (C15) is the only sp³-hybridized carbon and is attached to an electronegative oxygen atom. It is expected to appear in the 55-60 ppm range.[5]

-

sp² Aromatic Carbons: These carbons (C1-C6, C7-C12) typically resonate between 110 and 160 ppm. The specific shifts are influenced by substituents.

-

The carbon attached to the oxygen (C8, ipso-carbon) will be significantly deshielded (shifted downfield) due to oxygen's electronegativity, likely appearing >155 ppm.

-

Carbons ortho and para to the methoxy group (C9, C11) will be shielded (shifted upfield) due to resonance effects.

-

The carbon attached to the nitrile group (C4, ipso-carbon) will be shielded relative to other quaternary carbons due to the magnetic anisotropy of the triple bond, but its exact position is influenced by the biphenyl system.

-

The two quaternary carbons forming the biphenyl link (C1 and C7) will have their shifts influenced by the steric and electronic effects of the opposing ring. Quaternary carbons generally show weaker signals.

-

-

sp Carbons (Nitrile): The nitrile carbon (C13) has a characteristic shift in the 115-125 ppm range.[6] The nitrile group itself (C14) is not observed in ¹³C NMR.

A computed spectrum available on SpectraBase for the isomeric 4'-Methoxybiphenyl-2-carbonitrile provides a useful reference for our target molecule.[7] Based on this data and general principles, we can construct a predictive table.

| Carbon | Type | Predicted δ (ppm) | Rationale |

| C15 | -OCH₃ | 55 - 60 | sp³ carbon attached to electronegative oxygen. |

| C13 | -C≡N | 118 - 122 | Characteristic shift for a nitrile carbon. |

| C4 | Cq (ipso to CN) | 110 - 115 | Quaternary carbon influenced by nitrile group. |

| Aromatic CHs | CH | 114 - 135 | Shielded and deshielded aromatic methine carbons. |

| Aromatic Cqs | Cq | 138 - 147 | Quaternary carbons of the biphenyl linkage. |

| C8 | Cq (ipso to OCH₃) | 157 - 162 | Deshielded by direct attachment to oxygen. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.

Figure 2: Standard workflow for ¹³C NMR analysis.

Sample Preparation

The goal is to prepare a clear, homogeneous solution free of particulate matter.

-

Analyte Mass: Weigh approximately 50-100 mg of this compound. This concentration is a balance; it's sufficient for obtaining a good signal-to-noise ratio in a reasonable time (e.g., 30-60 minutes) without causing viscosity issues that can broaden spectral lines.[8] The low natural abundance (1.1%) of ¹³C necessitates a higher concentration than is typical for ¹H NMR.[9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm. It provides a sharp, singlet signal that does not overlap with most analyte signals.

-

Dissolution and Filtration: Dissolve the sample completely in a small vial before transferring to the NMR tube. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). Suspended solids severely degrade magnetic field homogeneity, leading to poor spectral resolution.

Spectrometer Setup and Data Acquisition

These steps are performed at the NMR spectrometer console.

-

Locking and Shimming: After inserting the sample, the instrument "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. The magnetic field is then "shimmed" by adjusting a series of electromagnetic coils to maximize its homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.

-

Broadband ¹³C Spectrum: This is the standard experiment that detects all carbon types.

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker system). Proton decoupling collapses all C-H coupling, simplifying the spectrum so that each carbon appears as a singlet.[9]

-

Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons have longer relaxation times, and an insufficient delay can cause their signals to be suppressed or absent.[10] For purely qualitative work, a shorter delay is acceptable to save time.

-

Number of Scans (NS): Set between 1024 and 4096 scans. Due to the low abundance of ¹³C, signal averaging is required to achieve an adequate signal-to-noise ratio.[1]

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: These experiments are essential for determining the number of hydrogens attached to each carbon. They work by transferring magnetization from protons to their attached carbons.[11]

-

DEPT-135: In this spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: In this spectrum, only CH signals appear.[1]

-

By comparing the broadband, DEPT-135, and DEPT-90 spectra, one can unambiguously identify each carbon as C, CH, CH₂, or CH₃.

-

Spectral Analysis and Data Interpretation

With the acquired data, the final step is to assign each peak to a specific carbon in the molecule.

Processing

The raw data from the spectrometer (the Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased for proper peak shape and the baseline is corrected to be flat. The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

Peak Assignment

The assignment process is a logical puzzle, combining the predicted shifts with the empirical data from the DEPT experiments.

| Carbon Type | Broadband ¹³C | DEPT-135 | DEPT-90 | Expected Carbons |

| Cq | Present | Absent | Absent | C1, C4, C7, C8, C13 |

| CH | Present | Positive | Present | C2, C3, C5, C6, C9, C10, C11, C12 |

| CH₂ | Present | Negative | Absent | None in this molecule |

| CH₃ | Present | Positive | Absent | C15 |

Table 2: Expected outcomes from Broadband and DEPT experiments for this compound.

Step-by-Step Assignment:

-

Identify Quaternary Carbons (Cq): Locate all peaks present in the broadband spectrum but absent in both DEPT spectra. Based on our predictions, we expect five such peaks: C1, C4, C7, C8, and the nitrile C13. The peak furthest downfield (~157-162 ppm) can be confidently assigned to C8, which is attached to oxygen. The peak around 118-122 ppm is assigned to the nitrile C13. The peak furthest upfield among the Cq set (~110-115 ppm) is likely C4. The remaining two Cq signals are C1 and C7.

-

Identify the Methoxy Carbon (CH₃): Find the single peak that is positive in DEPT-135 but absent in DEPT-90. This signal, expected around 55-60 ppm, is unequivocally C15.

-

Identify Methine Carbons (CH): All remaining peaks should be present and positive in the broadband and DEPT-135 spectra, and also present in the DEPT-90 spectrum. These are the eight aromatic CH carbons. Their specific assignment requires more advanced 2D NMR techniques (like HSQC and HMBC) which are beyond the scope of this guide, but their identification as CH carbons is a critical and achievable first step.

Conclusion: Ensuring Scientific Trustworthiness

The ¹³C NMR analysis of this compound, when conducted with the systematic approach detailed here, provides an authoritative and verifiable structural fingerprint. By combining theoretical prediction with a rigorous, multi-step experimental workflow (Broadband, DEPT-90, DEPT-135), the identity and purity of the compound can be established with a high degree of confidence. This self-validating system, where the results of different experiments must be mutually consistent, is fundamental to the principles of scientific integrity and is an indispensable tool in the modern drug development and chemical research pipeline.

References

- University of Glasgow. (n.d.). ¹³C NMR Spectroscopy.

-

Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH GmbH. (2024). 4'-Methoxybiphenyl-2-carbonitrile. SpectraBase. Retrieved from [Link]

-

Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from a university resource detailing NMR sample prep.

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

- Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry.

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. compoundchem.com [compoundchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-(2-Methoxyphenyl)benzonitrile

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

4-(2-Methoxyphenyl)benzonitrile is a biphenyl derivative of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of more complex molecular architectures. Its structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). As a Senior Application Scientist, this document is crafted not merely as a protocol but as a narrative of the analytical thought process, explaining the causality behind experimental choices and the logic of spectral interpretation. We will delve into the theoretical underpinnings of its fragmentation, present a robust experimental workflow, and predict the resultant mass spectrum, thereby offering a self-validating system for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is governed by the inherent stability of the resulting ions and neutral losses. The molecule possesses several key structural features that will dictate its fragmentation pattern: the biphenyl core, the methoxy group, and the nitrile group.

-

The Biphenyl Core: The bond connecting the two phenyl rings is a likely site of cleavage under energetic conditions, although it is relatively strong.

-

The Methoxyphenyl Group: The methoxy group (-OCH3) is a common site for fragmentation. A characteristic loss of a methyl radical (•CH3) to form a more stable phenoxide radical cation is frequently observed in compounds containing this moiety.[1][2] The subsequent loss of carbon monoxide (CO) from the resulting phenoxide is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

The Benzonitrile Group: The nitrile group (-C≡N) is relatively stable. However, fragmentation involving the loss of HCN or HNC can occur, particularly in more complex fragmentation cascades.[3][4]

Based on these principles, we can anticipate a series of fragmentation events following the ionization of this compound. The initial ionization, likely through protonation in positive-ion ESI, will yield the pseudomolecular ion [M+H]+. Subsequent collision-induced dissociation (CID) will induce fragmentation at the weakest bonds and lead to the formation of stable fragment ions.

Experimental Workflow: A Robust Protocol for Analysis

The following protocol outlines a detailed, step-by-step methodology for the acquisition of a high-quality tandem mass spectrum of this compound. This workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity (LC-MS grade) solvent. A suitable solvent system is a mixture of acetonitrile and water (e.g., 80:20 v/v) with the addition of 0.1% formic acid to promote protonation and enhance ionization efficiency in positive-ion mode.[5][6]

-

Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL. This concentration range helps to avoid detector saturation and ion suppression effects.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI needle.

II. Mass Spectrometer Configuration

The following settings are recommended for a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrile and methoxy groups can be protonated, making positive ion mode suitable. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Nebulizing Gas (N2) Flow | Instrument Dependent | Aids in desolvation of the charged droplets. |

| Drying Gas (N2) Flow | Instrument Dependent | Facilitates solvent evaporation and release of gas-phase ions. |

| Drying Gas Temperature | 300 - 350 °C | Ensures complete desolvation without causing thermal degradation of the analyte. |

| MS1 Scan Range | m/z 50 - 500 | To identify the protonated molecule [M+H]+. |

| MS2 Precursor Ion | Predicted m/z of [M+H]+ | Isolation of the ion of interest for fragmentation analysis. |

| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation.[7][8] |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies allows for the observation of both low-energy and high-energy fragments, providing a more complete fragmentation map. |

Experimental Workflow Diagram

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula for this compound is C14H11NO. The predicted monoisotopic mass of the protonated molecule [M+H]+ is approximately 210.0919 m/z.

Predicted Major Fragment Ions

| Predicted m/z | Proposed Formula | Proposed Neutral Loss | Fragmentation Pathway |

| 210.09 | [C14H12NO]+ | - | Protonated Molecule [M+H]+ |

| 195.07 | [C13H9NO]+• | •CH3 | Loss of a methyl radical from the methoxy group. |

| 182.08 | [C13H10N]+ | CO | Subsequent loss of carbon monoxide from the m/z 195 ion. |

| 167.06 | [C12H7N]+• | •CH3, CO | Consecutive loss of a methyl radical and carbon monoxide. |

| 152.08 | [C12H10]+• | HCN | Loss of hydrogen cyanide from the biphenyl core. |

| 102.05 | [C7H4N]+ | C7H8O | Cleavage of the biphenyl bond. |

Mechanistic Elucidation of Key Fragmentation Pathways